4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and substituted with a chloro and fluoro-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s lipophilicity allows it to diffuse into cells easily, where it can exert its effects by binding to its targets and altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine
Uniqueness
4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying its interactions with biological systems .
Properties
Molecular Formula |
C12H8ClFN4 |
---|---|
Molecular Weight |
262.67 g/mol |
IUPAC Name |
4-chloro-1-(3-fluoro-4-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8ClFN4/c1-7-2-3-8(4-10(7)14)18-12-9(5-17-18)11(13)15-6-16-12/h2-6H,1H3 |
InChI Key |
ADJCSYRLTGFQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F |
Origin of Product |
United States |
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